molecular formula C11H14O2 B1331465 Methyl 4-phenylbutanoate CAS No. 2046-17-5

Methyl 4-phenylbutanoate

Cat. No. B1331465
M. Wt: 178.23 g/mol
InChI Key: YRYZGVBKMWFWGT-UHFFFAOYSA-N
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Patent
US07902394B2

Procedure details

8 L of 3.0 M methylmagnesium chloride in ether was transferred to a 22 L 3-necked, round-bottomed flask using N2 pressure. This flask was equipped with argon flow inlet. The solution had been chilled to 0° in an ice-acetone bath and 1283 g (7.2 moles) quantity of methyl-4-phenylbutyrate was added under argon over 4 h maintaining the temperature between 0° C. and 11° C. The reaction mixture was stirred for 1H and an aliquot was withdrawn, quenched in water and extracted with ether. The ether extract was concentrated and the residual oil was assayed by NMR spectrum. This confirmed that no starting material remained. The reaction mixture was rechilled to 0° and 4 L of water was added over 3 to 4H. This caused vigorous gas evolution and slurrying during the initial stages of the addition and caused precipitation of a white solid. The reaction mixture was stirred for 1H following the water addition and the mixture was then filtered using Buchner funnel and the filtrate was separated. The aqueous phase was extracted with 2 L of ether-hexane mixture and the organic phases combined and concentrated to give 1200 g of yellow oil 94% yield.
Quantity
8 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.N#N.COC(=O)[CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC[O:21][CH2:22][CH3:23]>>[CH3:1][C:22]([CH3:23])([OH:21])[CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
8 L
Type
reactant
Smiles
C[Mg]Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1H
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round-bottomed flask using
CUSTOM
Type
CUSTOM
Details
This flask was equipped with argon flow inlet
TEMPERATURE
Type
TEMPERATURE
Details
The solution had been chilled to 0° in an ice-acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0° C. and 11° C
CUSTOM
Type
CUSTOM
Details
an aliquot was withdrawn
CUSTOM
Type
CUSTOM
Details
quenched in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
was rechilled to 0°
ADDITION
Type
ADDITION
Details
4 L of water was added over 3 to 4H
ADDITION
Type
ADDITION
Details
This caused vigorous gas evolution and slurrying during the initial stages of the addition
CUSTOM
Type
CUSTOM
Details
precipitation of a white solid
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1H
ADDITION
Type
ADDITION
Details
the water addition
FILTRATION
Type
FILTRATION
Details
the mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 2 L of ether-hexane mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC1=CC=CC=C1)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1200 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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